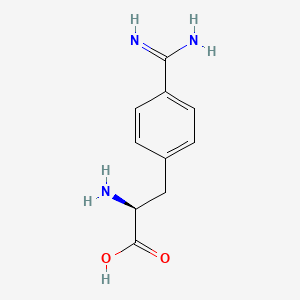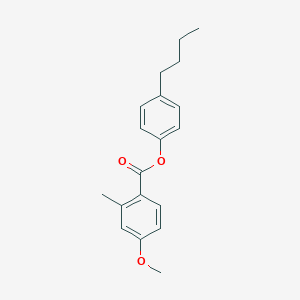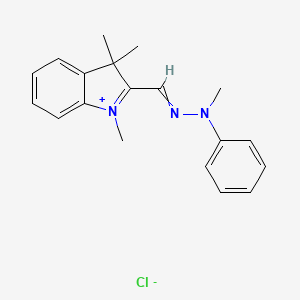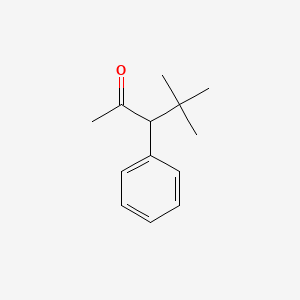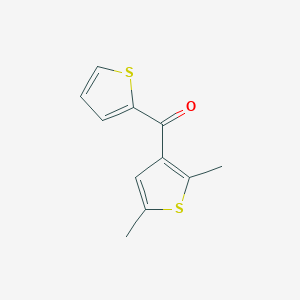
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone typically involves the reaction of 2,5-dimethylthiophene with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: This compound is a simpler derivative with applications in flavoring and fragrance industries.
Thiophene-2-carbaldehyde: Used as an intermediate in the synthesis of various thiophene-based compounds.
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone:
The uniqueness of this compound lies in its dual thiophene rings, which confer enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57248-32-5 |
|---|---|
Molekularformel |
C11H10OS2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
(2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H10OS2/c1-7-6-9(8(2)14-7)11(12)10-4-3-5-13-10/h3-6H,1-2H3 |
InChI-Schlüssel |
TYZIZRPGZWNMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


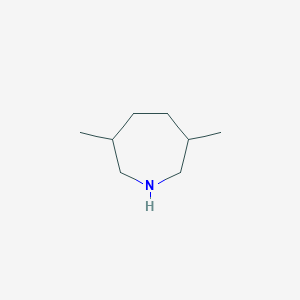
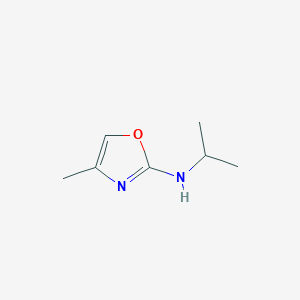
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
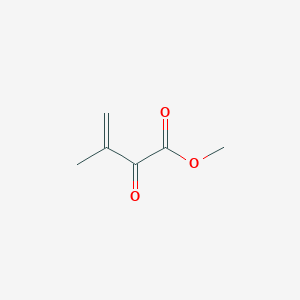
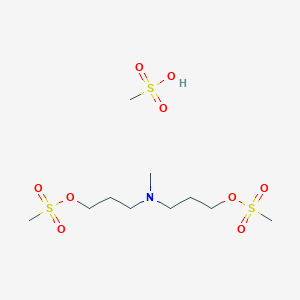
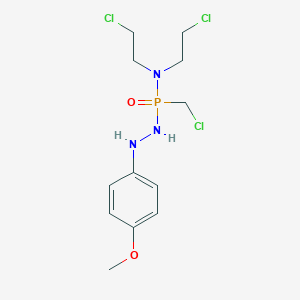

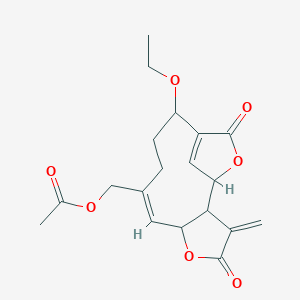
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
